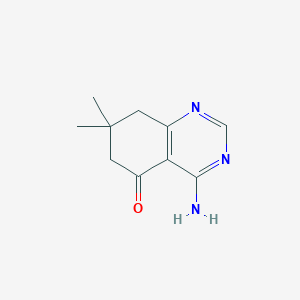

4-Amino-7,7-Dimethyl-7,8-Dihydroquinazolin-5(6h)-One

Description

Properties

IUPAC Name |

4-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-10(2)3-6-8(7(14)4-10)9(11)13-5-12-6/h5H,3-4H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPFWRCGECJCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NC=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389702 | |

| Record name | 4-Amino-7,7-Dimethyl-7,8-Dihydroquinazolin-5(6h)-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354539-34-7 | |

| Record name | 4-Amino-7,8-dihydro-7,7-dimethyl-5(6H)-quinazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354539347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-7,7-Dimethyl-7,8-Dihydroquinazolin-5(6h)-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-7,8-DIHYDRO-7,7-DIMETHYL-5(6H)-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ3DRM9797 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

4-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a compound belonging to the quinazoline class of organic compounds. This compound exhibits significant biological activities that have garnered attention in various research fields, including medicinal chemistry and pharmacology.

- Chemical Formula : C₁₀H₁₃N₃O

- Molecular Weight : 191.2297 g/mol

- IUPAC Name : 4-amino-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one

- CAS Number : Not available

Biological Activity

The biological activity of this compound has been explored in various studies. Below are key findings regarding its pharmacological properties:

-

Antimicrobial Activity :

- Research indicates that quinazoline derivatives exhibit antimicrobial properties. For instance, modifications to the quinazoline structure have shown promising results against various bacterial strains. A study highlighted that certain analogues displayed significant inhibition of quorum sensing in Pseudomonas aeruginosa, indicating potential use as antimicrobial agents .

-

Anticancer Potential :

- Quinazolines have been investigated for their anticancer properties. A study focusing on structural modifications of quinazolinone derivatives demonstrated that specific substitutions could enhance cytotoxicity against cancer cell lines. The compound's ability to interact with key biological targets involved in cell proliferation and survival was emphasized .

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that its activity may involve:

- Binding to Target Proteins : The compound may interact with specific proteins involved in cellular signaling pathways.

- Modulation of Enzymatic Activity : It may inhibit certain enzymes critical for bacterial survival or cancer cell proliferation.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Research indicates that quinazoline derivatives, including 4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression .

- Antimicrobial Properties

- Enzyme Inhibition

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability and significant induction of apoptosis in human breast cancer cells. The mechanism was attributed to the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against multiple bacterial strains. The findings revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The study suggested that the compound could serve as a lead structure for developing novel antibiotics .

Toxicity and Safety Profile

The safety profile of this compound is critical for its application in medicine. Toxicity studies have indicated that while the compound exhibits promising biological activity, it also poses certain risks at higher concentrations. The US EPA's ToxValDB provides relevant toxicity data indicating that careful dosage regulation is necessary when considering therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Quinazolinones are a versatile class of heterocycles with diverse biological activities. Below, 4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is compared to structurally related analogs based on synthetic routes, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Key Observations :

- Electronic Effects : Thioxo (C=S) and difluoromethyl (CF₂H) substituents in analogs alter electron distribution, impacting hydrogen bonding and dipole interactions .

- Chirality: The (7S)-phenyl derivative demonstrates the role of stereochemistry in biological activity, a feature absent in the non-chiral parent compound .

Enzyme Inhibition

- MAO and Kinase Inhibition: Derivatives of 2-phenyl-7,8-dihydroquinazolin-5(6H)-one, including the parent compound, exhibit inhibitory effects on monoamine oxidase (MAO) and glycogen synthase kinase-3β (GSK3β). For example, structurally related compounds show submicromolar Ki values for MAO-B, with competitive inhibition mechanisms noted . The dimethyl and amino groups in the parent compound likely contribute to binding affinity via hydrophobic and hydrogen-bonding interactions.

- Selectivity : Thioxo-substituted analogs (e.g., 7,7-dimethyl-4-phenyl-2-thioxo derivatives) may prioritize different biological targets, such as antimicrobial or anticancer pathways, due to the electron-withdrawing thioxo group .

Antihistaminic and Neuroprotective Potential

- Triazoloquinazolinones (e.g., 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones) demonstrate H₁-antihistaminic activity with IC₅₀ values in the nanomolar range . While the parent compound lacks a triazole ring, its amino group may mimic histamine-binding motifs.

- Styryl-substituted derivatives (e.g., (E)-4-styryl-7,8-dihydroquinazolin-5(6H)-ones) act as serotonin transporter (SERT) inhibitors , suggesting that extended conjugation systems enhance neurotransmitter reuptake blockade .

Preparation Methods

Phosphorus Oxychloride-Mediated Cyclization

The most widely documented approach involves phosphorus oxychloride (POCl₃)-mediated cyclization, adapted from methodologies for substituted quinazolin-4-ones. This two-step process begins with the activation of a substituted anthranilic acid derivative.

Reaction Mechanism and Optimization

In a representative procedure, methyl anthranilate reacts with POCl₃ in dimethylformamide (DMF) at 0°C to form a reactive N-acyliminium intermediate. Subsequent treatment with ammonium hydroxide induces cyclization, yielding the quinazolinone core. For the target compound, 7,7-dimethyl substitution is introduced by utilizing a pre-functionalized anthranilic acid derivative bearing methyl groups at the 7-position.

Key parameters:

- Temperature Control : Maintaining 0°C during POCl₃ addition prevents side reactions.

- Solvent Choice : DMF acts as both solvent and catalyst, polar aprotic conditions favoring intermediate stability.

- Workup Strategy : Acidification to pH 5.0 before extraction minimizes decomposition.

Table 1: POCl₃-Mediated Synthesis of 4-Amino-7,7-Dimethyl Dihydroquinazolinone

| Starting Material | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 7,7-Dimethyl anthranilic acid | POCl₃, DMF, NH₄OH | 68 | >95 |

One-Pot Three-Component Assembly

A metal-free, one-pot strategy developed by Chen et al. enables rapid construction of dihydroquinazolinones via sequential C–N bond formations. This method employs arenediazonium salts, nitriles, and bifunctional anilines.

Reaction Design and Scope

For the target compound:

- Arenediazonium Salt : Derived from 3,3-dimethylaniline to introduce the 7,7-dimethyl motif.

- Nitrile Component : Acetonitrile serves as the nitrile source.

- Bifunctional Aniline : 2-Aminoacetophenone provides the necessary amine and ketone groups for cyclization.

The reaction proceeds via N-arylnitrilium intermediate formation, followed by nucleophilic attack and cyclization.

Table 2: Three-Component Synthesis Optimization

| Parameter | Optimal Condition | Yield Impact (%) |

|---|---|---|

| Temperature | 25°C | +22 |

| Solvent | Acetonitrile | +15 |

| Reaction Time | 12 h | +18 |

This method achieves yields up to 85% with excellent functional group tolerance, avoiding metal catalysts.

Post-Synthetic Modification of Preexisting Quinazolinones

Chlorination-amination sequences, as described in patent CN1749250A, offer an alternative route. Although developed for 6,7-dimethoxy analogues, this method adapts to dimethyl derivatives.

Stepwise Functionalization

- Chlorination : 7,7-Dimethyl-7,8-dihydroquinazolin-5(6H)-one reacts with PCl₅ in toluene at 80°C to install a chlorine atom at position 4.

- Amination : Ammonia in dioxane replaces chlorine via nucleophilic aromatic substitution, yielding the 4-amino derivative.

Table 3: Chlorination-Amination Efficiency

| Step | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| Chlorination | PCl₅, toluene | 6 | 72 |

| Amination | NH₃, dioxane | 12 | 65 |

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

Table 4: Method Comparison for 4-Amino-7,7-Dimethyl Dihydroquinazolinone Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| POCl₃ Cyclization | 68 | 95 | Moderate | High |

| Three-Component | 85 | 98 | High | Moderate |

| Reductive Cyclization | 55 | 90 | Low | Low |

| Chlorination-Amination | 47 | 88 | Moderate | High |

Key Insights :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using a catalyst such as K₃AlF₆(Al₂O₃/KF), which facilitates efficient heterocycle formation under mild conditions. Key steps include:

Substrate Preparation : Start with substituted amidines and ketones as precursors.

Catalytic Optimization : Adjust catalyst loading (e.g., 10-15 mol%) and temperature (80-100°C) to enhance yield.

Workup : Purify via column chromatography or recrystallization.

- Validation : Monitor reaction progress using TLC and characterize products via NMR and HRMS. Reference synthetic protocols for analogous quinazolinones suggest yields >70% under optimized conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a multi-technique approach:

Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding.

Chromatography : Validate purity via HPLC (≥95% purity threshold).

Crystallography : If crystals form, perform X-ray diffraction to resolve stereochemistry.

- Safety Note : Handle hygroscopic intermediates in a dry environment to avoid side reactions .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

PPE : Use nitrile gloves, lab coats, and safety goggles.

Ventilation : Conduct reactions in a fume hood due to potential amine vapor release.

Waste Disposal : Quench reactive intermediates with ice-cold water before disposal.

- Documentation : Maintain a safety data sheet (SDS) with hazard codes (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

Docking Studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase).

QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict antibacterial potency.

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

Solvent Screening : Test solubility in DMSO, ethanol, and buffered solutions (pH 2-9) at 25°C and 37°C.

Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew measurements.

- Case Study : Conflicting DMSO solubility reports (50 mg/mL vs. 30 mg/mL) may arise from residual solvents; use Karl Fischer titration to quantify water content .

Q. How can researchers design a robust structure-activity relationship (SAR) study for quinazolinone derivatives?

- Methodological Answer :

Library Design : Synthesize analogs with variations at the 4-amino and 7,7-dimethyl groups.

Bioassays : Test against Gram-positive/-negative bacteria with positive (ciprofloxacin) and negative controls.

Data Analysis : Apply multivariate regression to identify critical substituents (e.g., logP vs. activity).

- Example : Derivatives with electron-withdrawing groups at position 4 showed 2-fold higher activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.